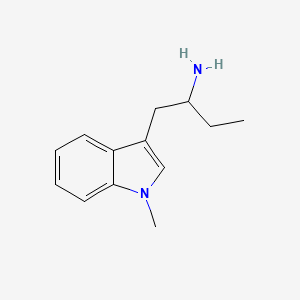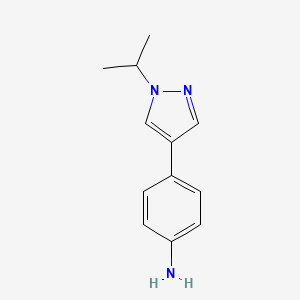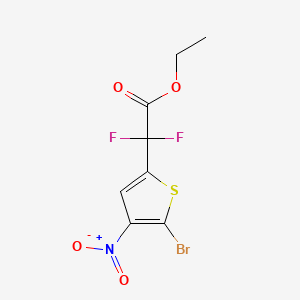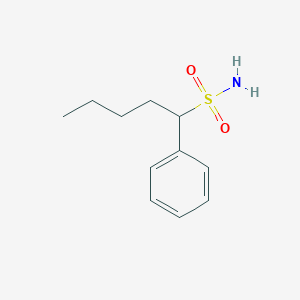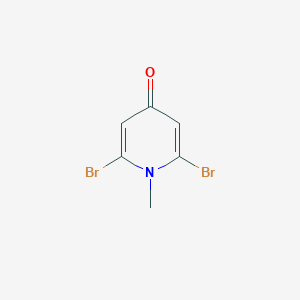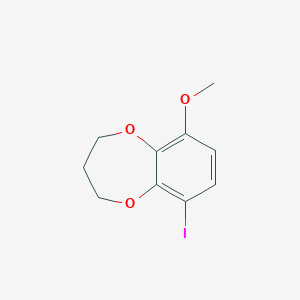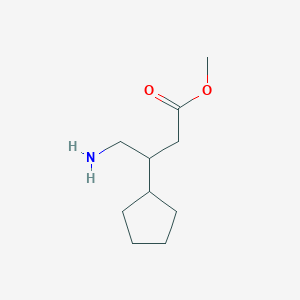
Methyl 4-amino-3-cyclopentylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-3-cyclopentylbutanoate is an organic compound belonging to the class of amino acids and derivatives. It features a cyclopentyl group attached to the butanoate backbone, with an amino group at the fourth carbon position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step organic synthesis process Starting with cyclopentanone, a Grignard reaction with methyl magnesium bromide can introduce the necessary carbon chain
Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic hydrogenation and esterification reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The amino group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Cyclopentanone derivatives.
Reduction: Corresponding amines.
Substitution: Various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-amino-3-cyclopentylbutanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block in peptide synthesis and is used in the study of enzyme mechanisms. Medicine: Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 4-amino-3-cyclopentylbutanoate exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-amino-3-methylbutanoate
Methyl 4-amino-3-phenylbutanoate
Methyl 4-amino-3-hexylbutanoate
Uniqueness: Methyl 4-amino-3-cyclopentylbutanoate is unique due to its cyclopentyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
methyl 4-amino-3-cyclopentylbutanoate |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)6-9(7-11)8-4-2-3-5-8/h8-9H,2-7,11H2,1H3 |
InChI-Schlüssel |
XXBKAZQTHGIAAH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(CN)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



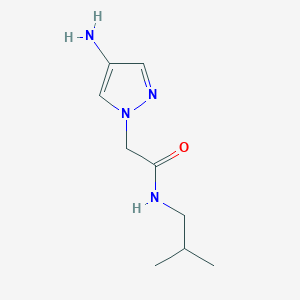
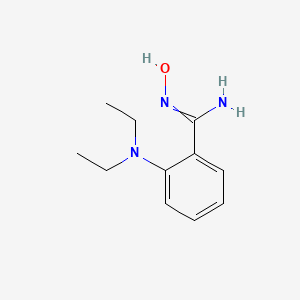
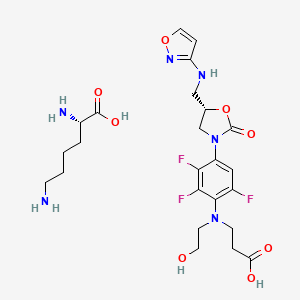
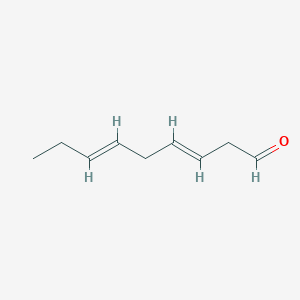
![2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B15328223.png)

![5-Isopropyl-N-(p-tolyl)-[1,1'-biphenyl]-2-amine](/img/structure/B15328234.png)
